4-(1H-pyrazol-1-yl)benzaldehyde oxime
Overview
Description
4-(1H-pyrazol-1-yl)benzaldehyde is a laboratory chemical with the empirical formula C10H8N2O . It is a solid substance and has a molecular weight of 172.18 . It is also known by other synonyms such as 4-pyrazol-1-yl-benzaldehyde, 1-4’-formylphenyl pyrazole, 1-4-formylphenyl pyrazole, 4-1h-pyrazol-1-yl benzenecarbaldehyde, 4-pyrazol-1-yl benzaldehyde, 1-4-formylphenyl-1h-pyrazole, benzaldehyde, 4-1h-pyrazol-1-yl, 4-pyrazolylbenzaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde consists of a pyrazole ring attached to a benzaldehyde group . The pyrazole ring is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
4-(1H-pyrazol-1-yl)benzaldehyde is a solid substance . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Summary : Cytochrome P450 enzymes (CYPs) metabolize various drugs, leading to potential drug-drug interactions. Assessing the involvement of specific CYP isoforms is crucial, and chemical inhibitors are used for this purpose. The selectivity of these inhibitors is vital for identifying the specific CYP isoforms involved in drug metabolism. The paper discusses the most selective inhibitors for various CYP isoforms, such as CYP1A2, CYP2B6, and others. Notably, 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) are considered as the most selective inhibitors for CYP2A6, potentially replacing tranylcypromine (Khojasteh et al., 2011).
Organophosphorus Azoles
Summary : This paper provides extensive data on the stereochemical structure of functionalized organophosphorus azoles (including pyrazoles) using multinuclear NMR spectroscopy and quantum chemistry. The study emphasizes the utility of 31P NMR spectroscopy combined with quantum-chemical calculations in studying tetra-, penta-, and hexacoordinated phosphorus atoms of phosphorylated N-vinylazoles and evaluating their Z/E isomerization (Larina, 2023).
Pyrazoline Derivatives for Anticancer Agents
Summary : Pyrazoline derivatives are synthesized to show high biological effects, particularly in anticancer activities. This paper discusses synthetic strategies and the biological activity of pyrazoline derivatives, highlighting their significance in pharmaceutical chemistry. Pyrazolines are multifunctional and show potential as therapeutic agents. The review covers pyrazoline derivatives patent literature from 2000-2021, focusing on their introduction, general method, synthetic scheme, and Anticancer activity (Ray et al., 2022).
properties
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDXDPAXSDIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)benzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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